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Compound of Interest

Compound Name: 1,3-Bis(N-carbazolyl)benzene

Cat. No.: B1343823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a key organic material utilized

extensively in the field of organic electronics, particularly in the development of Organic Light

Emitting Diodes (OLEDs). Its high triplet energy and excellent hole-transporting properties

make it an ideal host material for phosphorescent emitters. While not directly applicable to drug

development, the principles of its structural determination and the characterization of its

crystalline form are of significant interest to researchers in medicinal chemistry and materials

science for understanding molecular packing, intermolecular interactions, and solid-state

properties. This guide provides an in-depth look at the crystal structure of mCP, including its

crystallographic data, and the experimental protocols for its synthesis and crystallization.

Crystallographic Data
The crystal structure of 1,3-Bis(N-carbazolyl)benzene has been determined by single-crystal

X-ray diffraction. The crystallographic data is available through the Cambridge Crystallographic

Data Centre (CCDC) under the deposition number 621623 and is also accessible via the

Crystallography Open Database (COD) with the identification number 1516433.[1]

Table 1: Crystal Data and Structure Refinement for 1,3-Bis(N-carbazolyl)benzene (mCP)
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Parameter Value

Empirical Formula C₃₀H₂₀N₂

Formula Weight 408.49

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.926(2) Å

b 9.983(2) Å

c 20.321(4) Å

α 90°

β 104.13(3)°

γ 90°

Volume 2148.3(7) Å³

Z 4

Calculated Density 1.262 Mg/m³

Absorption Coefficient 0.072 mm⁻¹

F(000) 856

Data Collection

Theta range for data collection 2.06 to 25.99°

Index ranges -13<=h<=13, -12<=k<=12, -24<=l<=24

Reflections collected 21013

Independent reflections 4204 [R(int) = 0.0355]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 4204 / 0 / 281

Goodness-of-fit on F² 1.033

Final R indices [I>2sigma(I)] R1 = 0.0418, wR2 = 0.1119

R indices (all data) R1 = 0.0573, wR2 = 0.1228

Largest diff. peak and hole 0.203 and -0.191 e.Å⁻³

Experimental Protocols
Synthesis of 1,3-Bis(N-carbazolyl)benzene
The synthesis of 1,3-Bis(N-carbazolyl)benzene is typically achieved through a palladium-

catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction

forms the C-N bond between the carbazole and benzene moieties.

Reaction Scheme:
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Caption: Synthetic workflow for 1,3-Bis(N-carbazolyl)benzene.

Detailed Protocol:

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),

add carbazole (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), sodium tert-butoxide
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(2.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, ~2 mol%),

and a suitable phosphine ligand like S-Phos (~4 mol%).

Solvent Addition: Add anhydrous toluene to the flask via syringe.

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110

°C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a

suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and

brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate the solvent under reduced pressure. The crude product is then purified by

column chromatography on silica gel using a mixture of hexane and ethyl acetate as the

eluent.

Crystal Growth
Single crystals of 1,3-Bis(N-carbazolyl)benzene suitable for X-ray diffraction can be grown by

slow evaporation from an organic solvent.

Workflow for Crystal Growth:

Purified mCP Powder Dissolve in
Hot Solvent Hot Filtration Slow Evaporation
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Single Crystals
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Caption: Experimental workflow for growing single crystals of mCP.

Detailed Protocol:

Solvent Selection: Choose a solvent or a solvent mixture in which mCP has moderate

solubility at room temperature and higher solubility at elevated temperatures. A mixture of
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dichloromethane and hexane or toluene and hexane can be effective.

Dissolution: Dissolve the purified 1,3-Bis(N-carbazolyl)benzene in a minimal amount of the

chosen hot solvent to create a saturated or near-saturated solution.

Filtration: While the solution is still hot, filter it through a pre-warmed funnel with a cotton or

glass wool plug to remove any insoluble impurities.

Crystallization: Cover the container of the hot, filtered solution with a lid or parafilm with a

few small perforations to allow for slow evaporation of the solvent.

Isolation: Allow the solution to stand undisturbed at room temperature for several days to a

week. As the solvent slowly evaporates, single crystals will form. Once crystals of a suitable

size have grown, they can be carefully isolated from the mother liquor.

X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray

diffractometer.

Workflow for X-ray Diffraction:

Select a Suitable
Single Crystal

Mount Crystal on
Diffractometer

X-ray Diffraction
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Structure Solution
(e.g., Direct Methods) Structure Refinement Final Crystal

Structure

Click to download full resolution via product page

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under

a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed on the diffractometer and cooled to a specific

temperature (e.g., 293 K) to reduce thermal vibrations. X-ray diffraction data are collected by

rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and space group. The intensities of the reflections are integrated and corrected

for various factors.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods, which provide an initial model of the atomic positions. This model is then

refined using full-matrix least-squares methods against the experimental diffraction data to

obtain the final, accurate crystal structure.

Conclusion
The detailed crystallographic data and experimental protocols provided in this guide offer a

comprehensive understanding of the solid-state structure of 1,3-Bis(N-carbazolyl)benzene.

For researchers in materials science, this information is fundamental for designing and

synthesizing new materials with tailored properties for electronic applications. For professionals

in drug development and medicinal chemistry, the methodologies described for synthesis,

purification, crystallization, and structural analysis are transferable and essential skills for the

characterization of any new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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